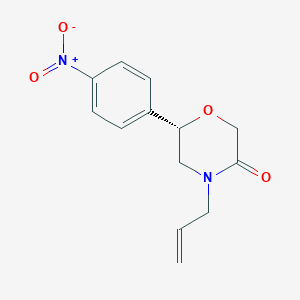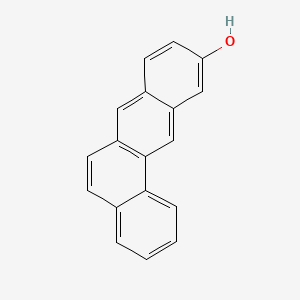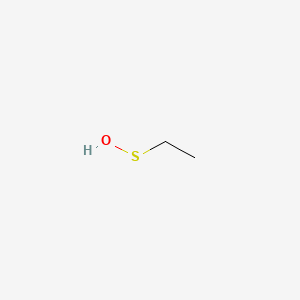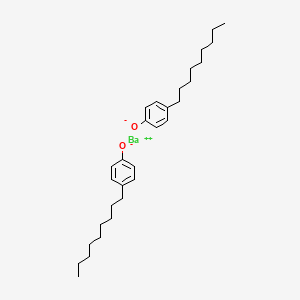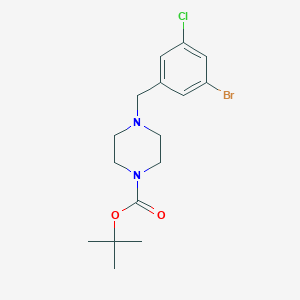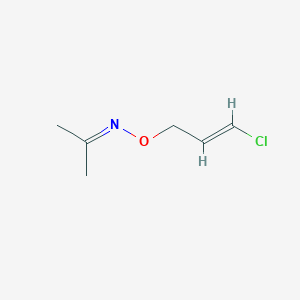
Ethylenimine dimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylenimine dimer, also known as aziridine dimer, is a compound formed by the dimerization of ethylenimine (aziridine). Ethylenimine is a three-membered ring containing one nitrogen atom and two carbon atoms. This compound is known for its high reactivity due to the ring strain in the aziridine ring. This compound has significant applications in various fields, including polymer chemistry and biomedical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethylenimine dimer can be synthesized through the polymerization of ethylenimine. The polymerization process can be initiated using various catalysts such as p-toluenesulfonic acid or benzoic acid. The reaction proceeds similarly to a step-growth polymerization, where the aziridine dimer is the dominant species early in the reaction .
Industrial Production Methods: Industrial production of this compound involves the use of aziridine feedstock. The process typically includes the acid-catalyzed ring-opening polymerization of ethylenimine. This method is widely used due to its efficiency in producing branched polyethyleneimine derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: Ethylenimine dimer undergoes various chemical reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions. The ring strain in the aziridine ring makes it highly reactive towards nucleophiles .
Common Reagents and Conditions:
Nucleophilic Ring-Opening Reactions: These reactions involve the use of nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: Oxidation of this compound can be carried out using oxidizing agents such as hydrogen peroxide or peracids.
Substitution Reactions: Substitution reactions involve the replacement of a hydrogen atom in the aziridine ring with another substituent, often facilitated by a catalyst.
Major Products Formed: The major products formed from these reactions include various polyamines, which have applications in coatings, adhesives, and biomedical fields .
Wissenschaftliche Forschungsanwendungen
Ethylenimine dimer has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of polyamines through ring-opening polymerization.
Biology: this compound derivatives are used in gene transfection and as chelating agents for metal ions.
Industry: It is used in the production of detergents, adhesives, and cosmetics.
Wirkmechanismus
The mechanism of action of ethylenimine dimer involves the activation of the aziridine ring, which can undergo nucleophilic attack. The ring strain in the aziridine ring makes it highly reactive, allowing it to form various products through ring-opening reactions. The molecular targets and pathways involved include the formation of polyamines and other nitrogen-containing compounds .
Vergleich Mit ähnlichen Verbindungen
Aziridine: A three-membered ring compound similar to ethylenimine but with different substituents.
Azetidine: A four-membered ring compound with one nitrogen atom, used in similar applications as ethylenimine.
Uniqueness: Ethylenimine dimer is unique due to its high reactivity and ability to form a wide range of polyamines through ring-opening polymerization. This makes it highly valuable in various industrial and biomedical applications .
Eigenschaften
CAS-Nummer |
27233-25-6 |
|---|---|
Molekularformel |
C4H10N2 |
Molekulargewicht |
86.14 g/mol |
IUPAC-Name |
aziridine |
InChI |
InChI=1S/2C2H5N/c2*1-2-3-1/h2*3H,1-2H2 |
InChI-Schlüssel |
KDUFKIIMEWLUSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1.C1CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




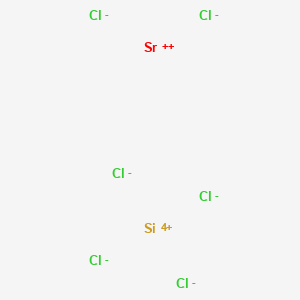
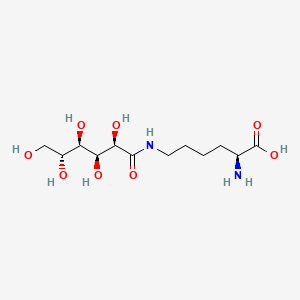
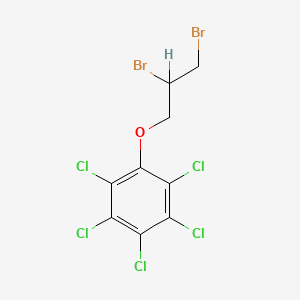
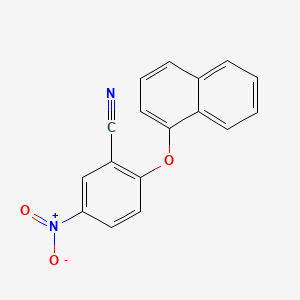

![7-Chloro-2-ethyl-2,3-dihydroimidazo[1,2-f]phenanthridine;hydrobromide](/img/structure/B12642706.png)
